N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride
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Overview
Description
“N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride” is a compound that has been synthesized and evaluated for various pharmacological activities . It belongs to a class of compounds known as benzothiazole derivatives . These compounds have been studied for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
Synthesis Analysis
The synthesis of this compound involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For example, one general procedure for the synthesis of similar compounds involves dissolving the appropriate aromatic acid and another compound in phosphorus oxychloride and refluxing for 20 hours .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .
Scientific Research Applications
Synthesis and Biological Activity
- Research has focused on synthesizing various thiazole, pyrazole, and carboxamide derivatives due to their potential biological activities. For example, studies on the synthesis of 2-aminothiazoles and 2-thiazolecarboxamides have revealed compounds with anti-anoxic activity, suggesting potential applications in cerebral protection (Ohkubo et al., 1995).
Antimicrobial Agents
- Compounds integrating quinazolinone and thiazolidinone frameworks have been explored for their in vitro antibacterial and antifungal activities, highlighting the pursuit of new antimicrobial agents from structurally complex molecules (Desai et al., 2011).
Molluscicidal Properties
- The development of thiazolo[5,4-d]pyrimidines with molluscicidal properties showcases the exploration of these compounds for environmental applications, particularly in controlling snail populations that are vectors for diseases such as schistosomiasis (El-bayouki & Basyouni, 1988).
Antitumor Properties
- Novel N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides have been synthesized and evaluated for their anticancer activities, indicating the potential therapeutic applications of these compounds in oncology (Horishny et al., 2020).
Future Directions
The future directions for the study of this compound could involve further investigation of its pharmacological activities and exploration of its potential applications in the treatment of various diseases . Additionally, further studies could focus on optimizing the synthesis process and improving the yield of the compound .
Mechanism of Action
Target of Action
The primary target of this compound is cyclo-oxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain .
Mode of Action
The compound acts by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This inhibition is believed to mediate the compound’s anti-inflammatory effects . It should be noted that inhibition of cox-1 can lead to deleterious effects in the gastrointestinal tract, such as gastroduodenal ulceration .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins and leukotrienes . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of these bioactive lipids .
Result of Action
The inhibition of prostaglandin production by this compound can lead to significant anti-inflammatory and analgesic effects . As mentioned earlier, it can also cause gastrointestinal irritation, bleeding, and ulceration due to the inhibition of cox-1 .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins in the body. It has been found to inhibit the cyclooxygenase (COX) enzymes, which play a key role in the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The inhibition of COX enzymes by N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride can lead to a reduction in the production of prostaglandins, thereby mediating its anti-inflammatory effects .
Cellular Effects
The compound exerts various effects on cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting the COX enzymes, it can affect the
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2S.ClH/c1-2-25-9-6-17(23-25)19(27)26(8-3-7-24-10-12-28-13-11-24)20-22-16-5-4-15(21)14-18(16)29-20;/h4-6,9,14H,2-3,7-8,10-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEUQSBMWDELBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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